molecular formula C14H17NO2S B2661406 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione CAS No. 866152-64-9

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione

Cat. No.: B2661406
CAS No.: 866152-64-9
M. Wt: 263.36
InChI Key: IRWUUOQPWVXZTQ-UHFFFAOYSA-N
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Description

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione is an organic compound that belongs to the class of thiazolidinediones This compound is characterized by the presence of a thiazolidine ring fused with a benzyl group substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione typically involves the reaction of 4-(tert-butyl)benzyl chloride with thiazolidine-2,4-dione in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions include room temperature to mild heating.

    Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.

    Substitution: Nitric acid, bromine; reaction conditions include controlled temperatures and the presence of a catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiazoline derivatives

    Substitution: Nitro or halogenated benzyl derivatives

Scientific Research Applications

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active thiazolidinediones.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazolidinedione ring is known to interact with peroxisome proliferator-activated receptors, which play a role in regulating glucose and lipid metabolism. This interaction can lead to various downstream effects, including changes in gene expression and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylbenzyl mercaptan
  • 4-tert-Butylbenzyl alcohol
  • 4-tert-Butylbenzenemethanethiol

Uniqueness

3-[4-(Tert-butyl)benzyl]-1,3-thiazolane-2,4-dione is unique due to the presence of both the thiazolidinedione ring and the tert-butyl-substituted benzyl group. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. For example, the thiazolidinedione ring is known for its role in modulating metabolic pathways, while the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions.

Properties

IUPAC Name

3-[(4-tert-butylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S/c1-14(2,3)11-6-4-10(5-7-11)8-15-12(16)9-18-13(15)17/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRWUUOQPWVXZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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